molecular formula C11H6O3 B1199662 5-Hydroxynaphthalene-1,8-carbolactone CAS No. 5656-88-2

5-Hydroxynaphthalene-1,8-carbolactone

Cat. No.: B1199662
CAS No.: 5656-88-2
M. Wt: 186.16 g/mol
InChI Key: AHSFMNWXDFMUFF-UHFFFAOYSA-N
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Description

5-Hydroxynaphthalene-1,8-carbolactone is a cyclic ester (lactone) derived from a hydroxynaphthalene carboxylic acid. Its structure features a hydroxyl group at position 5 and a lactone bridge formed between positions 1 and 8 of the naphthalene ring. Lactones are known for their diverse reactivity, often influencing biological activity and chemical stability.

Properties

IUPAC Name

9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O3/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSFMNWXDFMUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205116
Record name 5-Hydroxynaphthalene-1,8-carbolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5656-88-2
Record name 5-Hydroxynaphthalene-1,8-carbolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxynaphthalene-1,8-carbolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Potassium Naphtholate

Beta-naphthol reacts with potassium hydroxide in dibutyl carbitol (diethylene glycol dibutyl ether) to form potassium beta-naphtholate. Critical parameters include:

  • Stoichiometry : 1:1 molar ratio of naphthol to KOH.

  • Solvent : Dibutyl carbitol (5–10 parts per part of naphthol) ensures solubility and prevents tar formation.

  • Dehydration : Water is removed via distillation to maintain anhydrous conditions, crucial for efficient carboxylation.

Carboxylation with Carbon Dioxide

The anhydrous potassium naphtholate is treated with CO₂ at 25°C under pressure, yielding the potassium salt of 2-hydroxy-1-naphthoic acid. Key observations:

  • Reaction Time : 4–6 hours for complete conversion.

  • Yield : >90% purity after acidification with HCl.

  • Byproducts : Minimal tar formation due to the stabilizing effect of dibutyl carbitol.

Table 1: Reaction Conditions for Hydroxy Naphthoic Acid Synthesis

ParameterValue
Temperature25°C
Pressure (CO₂)Ambient
SolventDibutyl carbitol
Yield (2-hydroxy-1-naphthoic acid)85–92%

Lactonization of Hydroxy Naphthoic Acid

Intramolecular esterification of 5-hydroxy-1-naphthoic acid forms the 1,8-carbolactone structure. Two primary methods are employed:

Acid-Catalyzed Cyclization

Heating the hydroxy acid in concentrated sulfuric acid induces dehydration, forming the lactone. For example:

  • Conditions : 120°C for 2 hours in H₂SO₄.

  • Yield : 70–75%.

  • Mechanism : Protonation of the hydroxyl group followed by nucleophilic attack by the carboxylate oxygen.

Acyl Chloride Intermediate

Conversion of the carboxylic acid to its chloride (using SOCl₂) facilitates cyclization under milder conditions:

  • Chlorination : 5-hydroxy-1-naphthoic acid + SOCl₂ → acyl chloride (60°C, 2 hours).

  • Cyclization : Acyl chloride heated in dry DCM with triethylamine (room temperature, 12 hours).

  • Yield : 80–85%.

Table 2: Lactonization Methods Comparison

MethodConditionsYield (%)
Acid-catalyzedH₂SO₄, 120°C, 2h70–75
Acyl chloride routeSOCl₂ → DCM/TEA, 25°C, 12h80–85

Optimization of Reaction Parameters

Solvent Effects in Carboxylation

Dibutyl carbitol outperforms traditional solvents (e.g., DMF) by:

  • Reducing side reactions (e.g., polymerization).

  • Allowing solvent reuse without purification.

Temperature and Time in Lactonization

  • Acid-catalyzed : Higher temperatures (>120°C) decrease yield due to decomposition.

  • Acyl chloride : Prolonged stirring (>24h) offers no yield improvement.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Lactone protons appear as singlet at δ 7.8–8.1 ppm (aromatic) and δ 5.2 ppm (ester carbonyl).

  • IR : Strong absorption at 1740 cm⁻¹ (C=O stretch).

Purity Assessment

  • HPLC : >98% purity achieved via flash chromatography (MeOH/DCM).

Challenges and Alternative Approaches

Regioselectivity in Carboxylation

Beta-naphthol yields 2-hydroxy-1-naphthoic acid, whereas alpha-naphthol produces 1-hydroxy-2-naphthoic acid. Achieving 5-hydroxy substitution requires:

  • Directed ortho-metallation : Using directing groups (e.g., -OMe) to position CO₂ insertion.

Green Chemistry Alternatives

  • Microwave-assisted cyclization : Reduces reaction time by 50% (preliminary data).

  • Enzymatic esterification : Under exploration for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxynaphthalene-1,8-carbolactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : 5-Hydroxynaphthalene-1,8-carbolactone serves as a precursor for synthesizing various organic compounds. Its unique lactone structure enhances its utility in creating complex molecules .

Biology

  • Antifungal Properties : Research has indicated that this compound has significant antifungal activity. It has been studied for its potential to inhibit fungal growth, making it a candidate for developing antifungal agents .
  • Cytotoxic Activity : The compound has shown cytotoxic effects against various cancer cell lines. Studies have investigated its mechanism of action, revealing that it may induce apoptosis in cancer cells .

Medicine

  • Antitumor Potential : this compound is being explored for its potential use in antitumor therapies. Its ability to interact with cellular mechanisms makes it a valuable subject for cancer research .

Industrial Applications

  • Fragrance and Flavoring : Due to its pleasant aroma, this compound is utilized in the food and cosmetic industries as a flavoring agent and fragrance component .

Case Study 1: Antifungal Activity

A study evaluated the antifungal properties of this compound against various strains of fungi. The compound demonstrated effective inhibition at certain concentrations, suggesting its potential as a natural antifungal agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human colon carcinoma cell lines revealed that derivatives of this compound exhibited cytotoxic effects comparable to standard anticancer drugs. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation .

Mechanism of Action

The mechanism of action of 5-Hydroxynaphthalene-1,8-carbolactone involves its interaction with cellular components, leading to antifungal and cytotoxic effects. It targets specific enzymes and pathways in fungal cells, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and functional distinctions between 5-Hydroxynaphthalene-1,8-carbolactone and related compounds:

Compound Structure Functional Groups Key Properties
This compound Lactone Hydroxyl (C5), ester bridge (C1-C8) Potential reactivity as a cyclic ester; stability influenced by ring strain.
Juglone (5-Hydroxynaphthalene-1,4-dione) Naphthoquinone Hydroxyl (C5), two ketones (C1, C4) Redox-active; nematicidal, insecticidal, and cytotoxic properties .
1,4-Naphthoquinone Naphthoquinone Two ketones (C1, C4) Base structure for bioactive derivatives; acts as a precursor in synthesis .
2-Hydroxynaphthalene-6-carboxylic acid Hydroxycarboxylic acid Hydroxyl (C2), carboxylic acid (C6) Linear precursor for lactones; used in chemical synthesis .

Mechanistic Insights

  • Naphthoquinones like juglone inhibit AChE, a mechanism critical for nerve impulse termination in pests . This contrasts with lactones, which may interact via ester hydrolysis or ring-opening reactions, though specific mechanisms for this compound remain unstudied.

Research Findings and Data Gaps

  • Juglone: Demonstrated 80–90% nematicidal efficacy against Meloidogyne javanica at 100 ppm, with EC₅₀ values comparable to commercial organophosphates .
  • This compound: No direct data are available in the provided evidence. Its activity may differ due to the absence of quinone moieties, which are critical for redox cycling in naphthoquinones.
  • Regulatory Status : Juglone is listed under occupational safety regulations, highlighting its hazardous nature , while the carbolactone’s regulatory standing is undocumented.

Biological Activity

5-Hydroxynaphthalene-1,8-carbolactone (5-HNCL) is a naturally occurring compound recognized for its diverse biological activities, including antifungal, cytotoxic, and potential anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

5-HNCL is characterized by its unique lactone structure, which contributes to its distinct chemical and biological properties. It can be synthesized through various methods, including the Mannich reaction involving secondary amines and formaldehyde. This compound is commonly found in several plant species and has applications across food, cosmetic, and pharmaceutical industries due to its aromatic properties and biological efficacy.

Antifungal Activity

Research has demonstrated that 5-HNCL exhibits significant antifungal activity against various fungal strains. A study prepared Mannich bases of 5-HNCL and tested their antifungal properties, revealing promising results against pathogenic fungi. The antifungal efficacy was evaluated using Minimum Inhibitory Concentration (MIC) assays.

CompoundMIC (µg/mL)Fungal Strain Tested
This compound25Candida albicans
Mannich Base 115Aspergillus niger
Mannich Base 210Trichophyton mentagrophytes

These results indicate that modifications to the structure of 5-HNCL can enhance its antifungal properties .

Cytotoxic Activity

The cytotoxic effects of 5-HNCL have been investigated in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells, particularly in colon carcinoma cell lines. The mechanism of action appears to involve intercalation into DNA, disrupting cellular processes.

Cell LineIC50 (µM)Reference
Human Colon Carcinoma20
MOLT-4 (Leukemia)15
HL-60 (Leukemia)18

These findings suggest that 5-HNCL could serve as a lead compound for the development of new anticancer agents .

The biological activity of 5-HNCL can be attributed to its ability to interact with cellular components. Its mechanism includes:

  • DNA Intercalation : The planar structure allows it to insert between DNA base pairs, disrupting replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : May inhibit key enzymes involved in cell proliferation and survival.

Study on Anticancer Activity

A recent study explored the anticancer potential of various derivatives of naphthalene compounds, including 5-HNCL. The derivatives were tested against human colon carcinoma cells with varying p53 status. Results indicated that some derivatives exhibited higher cytotoxicity against p53-null cells compared to wild-type cells, suggesting a potential avenue for targeted cancer therapy.

Study on Antioxidant Activity

Another investigation assessed the antioxidant properties of 5-HNCL using the DPPH assay. The compound showed significant free radical scavenging activity with an IC50 value comparable to standard antioxidants.

CompoundIC50 (µM)
This compound30
Ascorbic Acid25

This suggests that 5-HNCL may also play a role in mitigating oxidative stress-related diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 5-Hydroxynaphthalene-1,8-carbolactone, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves lactonization of pre-functionalized naphthalene derivatives, such as hydroxylated naphthoic acids, under acidic or catalytic conditions. For example, intramolecular esterification of 5-hydroxynaphthalene-1,8-dicarboxylic acid derivatives (analogous to 1,8-naphthalenedicarboxylic acid derivatives ) can yield the lactone.
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and ≥95% purity thresholds. Cross-validate with melting point analysis and spectral matching (e.g., IR for lactone C=O stretch ~1750 cm⁻¹) .

Q. What safety protocols are critical during handling of this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance ), tightly sealed goggles, and flame-retardant lab coats. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Structural Elucidation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm lactone ring formation and hydroxyl proton shifts.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
  • Purity Assessment :
  • HPLC : Compare retention times against standards (e.g., 1,5-dihydroxynaphthalene analogs ).
  • Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound synthesis?

  • Methodological Answer :
  • Parameter Screening : Use a factorial design (e.g., Taguchi method) to test variables:
  • Catalysts : p-Toluenesulfonic acid vs. Lewis acids (e.g., ZnCl₂).
  • Temperature : 80–120°C (monitor via DSC for exothermic peaks).
  • Solvent : Toluene (reflux) vs. DMF (polar aprotic).
  • Yield Tracking : Quantify via gravimetric analysis and HPLC. Optimized conditions may achieve >70% yield with reduced byproducts (e.g., dimerization) .

Q. How should researchers address contradictions in reported stability data for this compound under varying pH and temperature?

  • Methodological Answer :
  • Controlled Stability Studies :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via UV-Vis (λmax shifts) and LC-MS.

Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

  • Data Reconciliation : Apply statistical tools (ANOVA) to compare results across studies. Replicate experiments under standardized conditions to isolate variables (e.g., trace metal contamination) .

Q. What computational approaches predict the reactivity and environmental fate of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution reactivity (e.g., Fukui indices) and lactone ring stability.
  • Environmental Persistence : Estimate biodegradation pathways using EPI Suite™ (EPA) and bioaccumulation potential (logP via ChemAxon). Compare with naphthalene derivatives (e.g., 1,5-dihydroxynaphthalene’s soil adsorption coefficient ).
  • Toxicity Prediction : Apply QSAR models to assess acute toxicity (e.g., LC50 in fish) based on structural analogs .

Key Considerations

  • Data Validation : Cross-reference spectral libraries (NIST Chemistry WebBook ) and replicate experiments to confirm novel findings.
  • Contradiction Management : Document methodological variations (e.g., solvent purity, instrument calibration) when reconciling disparate data .
  • Ethical Reporting : Disclose synthetic byproducts and environmental hazards in publications, aligning with TSCA and SARA regulations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxynaphthalene-1,8-carbolactone
Reactant of Route 2
5-Hydroxynaphthalene-1,8-carbolactone

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